molecular formula C11H8Cl2N2OS B270214 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B270214
M. Wt: 287.2 g/mol
InChI Key: MHBBSGWHONRJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H8Cl2N2OS and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(5-9(8)13)6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16)

InChI Key

MHBBSGWHONRJOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3,4-dichloro-phenyl)-acetic acid (500 mg, 2.4 mmol)in N,N-dimethylformamide (15 mL) at 25° C. was added HBTU (1.02 g, 2.7 mmol), 2-aminothiazole (360 mg, 3.6 mmol) and diisopropylethylamine (1.25 mL, 7.2 mmol). The reaction mixture was stirred for 16 h, then was diluted with water (10 mL) and extracted with ethyl acetate (3×15 mL). The combined organic layers were washed in turn with water (1×10 mL), 1N sodium hydroxide (1×10 mL), 1 N hydrochloric acid (1×10 mL) and brine (1×10 mL), then were dried over sodium sulfate, filtered and evaporated under reduced pressure. The residual material was purified by flash chromatography (Merck Silica gel 60, 230-400 mesh, 50150 hexanes/ethyl acetate) to furnish rac-2-(3,4-dichloro-phenyl)-N-thiazol-2-yl-acetamide (480 mg, 70% yield) as a light yellow solid, mp 169.8-172.3° C. EI-HRMS m/e calcd for C11H8N2OSCl2 (M+) 285.9734, found 285.9734.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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